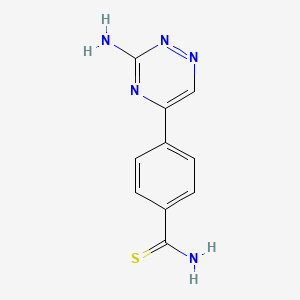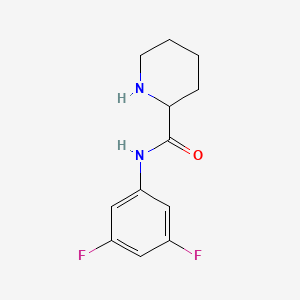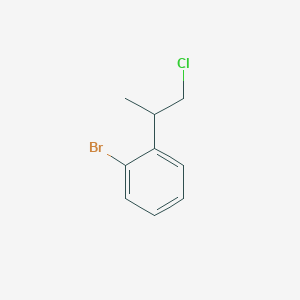
2-(3-Bromopropyl)-1,4-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopropyl)-1,4-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. The presence of a bromopropyl group in this compound makes it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-1,4-dioxane typically involves the reaction of 1,4-dioxane with 3-bromopropanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)-1,4-dioxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromopropyl group can lead to the formation of propyl-substituted dioxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxyl, amino, or thiol-substituted dioxanes.
Oxidation Reactions: Products include dioxane derivatives with aldehyde, ketone, or carboxylic acid functional groups.
Reduction Reactions: Products include propyl-substituted dioxanes.
Scientific Research Applications
2-(3-Bromopropyl)-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-1,4-dioxane involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the bromopropyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to participate in various chemical transformations, leading to the formation of new compounds with different biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A parent compound with similar structural features but without the bromopropyl group.
2-(3-Chloropropyl)-1,4-dioxane: A similar compound with a chlorine atom instead of bromine.
2-(3-Hydroxypropyl)-1,4-dioxane: A compound with a hydroxyl group instead of bromine.
Uniqueness
2-(3-Bromopropyl)-1,4-dioxane is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and chemical properties. The bromine atom makes the compound more reactive towards nucleophiles compared to its chloro or hydroxy analogs. This increased reactivity makes it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C7H13BrO2 |
|---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1,4-dioxane |
InChI |
InChI=1S/C7H13BrO2/c8-3-1-2-7-6-9-4-5-10-7/h7H,1-6H2 |
InChI Key |
KEGWPIJTQGWOMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclooctyl]ethan-1-ol](/img/structure/B13209624.png)

![2-[2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13209632.png)




![5-[(Diethylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B13209663.png)

methanol](/img/structure/B13209679.png)
![tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13209683.png)


![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B13209721.png)
